3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
Overview
Description
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a quinazolinone core with an amino group at position 3 and a benzyl group at position 2.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not fully understood yet. It is known that quinazolinone derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Quinazolinone derivatives, such as this compound, have been found to exhibit cytotoxic effects on various types of cells . They have been shown to inhibit the growth of cancer cells, including breast, ovarian, colon, renal, and prostate cancer cells . These compounds exert their effects by influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that quinazolinone derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that quinazolinone derivatives can exhibit anti-inflammatory effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that quinazolinone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that quinazolinone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that quinazolinone derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with benzaldehyde under acidic or basic conditions . One common method includes the use of acetic acid as a catalyst, where the reaction mixture is heated to reflux for several hours to yield the desired product . Another approach involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature, providing a more environmentally friendly and efficient synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are being explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-benzylquinazolin-4-one
- 3-Amino-2-methylquinazolin-4-one
- 2-Benzyl-3-aminoquinazolin-4-one
Uniqueness
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the amino and benzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
3-amino-2-benzylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340060 | |
Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194281 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74772-59-1 | |
Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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